(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester
Overview
Description
“®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” is an ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
The synthesis of esters like “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester” typically involves the reaction of carboxylic acids and alcohols in the presence of a catalyst, a process called esterification . The reaction is reversible and does not go to completion . To shift the reaction towards ester formation, a large excess of alcohol can be used .Molecular Structure Analysis
The molecular structure of esters, including “®-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester”, involves a carbonyl group (C=O) and an ether group (R-O-R’) . The carbonyl carbon is bonded to an oxygen atom and to the rest of the molecule (which includes the R-O-R’ part) .Chemical Reactions Analysis
Esters can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding, so they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Scientific Research Applications
Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . They are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification . Here are some general applications of esters:
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Scientific Field: Chemistry
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Scientific Field: Biochemistry
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Scientific Field: Organic Chemistry
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Scientific Field: Polymer Chemistry
- Method : The largest scale application of transesterification is in the synthesis of polyesters. In this application, diesters undergo transesterification with diols to form macromolecules .
- Results : For example, dimethyl terephthalate and ethylene glycol react to form polyethylene terephthalate and methanol, which is evaporated to drive the reaction forward .
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Scientific Field: Biofuel Production
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Scientific Field: Organic Synthesis
- Method : Ethyl acetoacetate (acetoacetic ester) is a useful reagent for the synthesis of methyl ketones .
- Results : The synthesis is called “acetoacetic ester synthesis of ketones,” and it depends upon the following facts: The methylene protons (or ∝-hydrogens) of acetoacetic ester are fairly acidic .
Safety And Hazards
Future Directions
The future directions in the field of ester research could involve the development of new synthetic methods for ester formation, particularly those that are more environmentally friendly and sustainable . For example, a cooperative catalytic system for the synthesis of beta-amino acid esters from beta-hydroxyl acid esters, including the bio-derived 3-hydroxypropionic acid, has been reported .
properties
IUPAC Name |
ethyl (3R)-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-5-17-10(15)8-9(14)6-7-13-11(16)18-12(2,3)4/h9,14H,5-8H2,1-4H3,(H,13,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTWSBWPFGVCAK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CCNC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](CCNC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650653 | |
Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-5-Amino-3-hydroxy-pentanoic acid ethyl ester | |
CAS RN |
182370-56-5 | |
Record name | Ethyl (3R)-5-[(tert-butoxycarbonyl)amino]-3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182370-56-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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